molecular formula C18H22O7S2 B051767 Diethylene Glycol Bis(p-toluenesulfonate) CAS No. 7460-82-4

Diethylene Glycol Bis(p-toluenesulfonate)

Cat. No. B051767
CAS RN: 7460-82-4
M. Wt: 414.5 g/mol
InChI Key: VYVPNTJBGPQTFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to DEGBTS often involves the reaction of diethylene glycol with derivatives of p-toluenesulfonate. For example, diethylene glycol-bis(3-methylimidazolium) dihydroxide was prepared through the reaction between sodium hydroxide and diethylene glycol-bis(3-methylimidazolium) dibromide in aqueous ethanol at room temperature (Niknam et al., 2016). This method could potentially be adapted for the synthesis of DEGBTS by substituting the appropriate tosylate (p-toluenesulfonate) derivative.

Molecular Structure Analysis

The structure of related compounds indicates the potential for complex formation and the role of diethylene glycol in bridging units. For instance, bis(2,2:6,2-terpyrid-4'-yl) diethylene glycol was utilized for polymerization with FeCl2 to form water-soluble coordination polymers, suggesting that DEGBTS may also participate in complex molecular architectures (Schmatloch et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving diethylene glycol and p-toluenesulfonate derivatives are key to synthesizing various functional molecules. The chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono-p-toluenesulfonates demonstrates the chemical versatility and potential for high purity in products related to DEGBTS (Wawro et al., 2016).

Physical Properties Analysis

The physical properties of DEGBTS-related compounds, such as solubility and viscosity, are influenced by their molecular structure. The synthesis of water-soluble coordination polymers from diethylene glycol derivatives underscores the importance of molecular configuration in determining physical properties (Schmatloch et al., 2002).

Chemical Properties Analysis

The chemical properties of DEGBTS can be inferred from the reactivity of diethylene glycol and p-toluenesulfonate derivatives. The preparation of diethylene glycol monoallyl ether glucoside through the reaction with glucose in the presence of p-toluenesulfonic acid catalyst shows the reactivity of these compounds and their potential for creating diverse chemical structures (Xu Bao-cai, 2013).

Scientific Research Applications

  • Synthesis and Applications in Organic Chemistry:

    • Wawro et al. (2016) detailed the synthesis of octa(ethylene glycol) p-toluenesulfonate, a derivative within the oligo(ethylene glycol) family, noting its high yield and cost-effectiveness due to a chromatography-free process. This derivative has potential applications in organic chemistry and materials science due to its properties and ease of synthesis (Wawro et al., 2016).
  • Catalysis in Chemical Reactions:

    • Niknam et al. (2016) explored the use of Diethylene glycol-bis(3-methylimidazolium) dihydroxide as a catalyst for synthesizing 4H-pyrane derivatives in aqueous medium, demonstrating its efficiency and recyclability (Niknam et al., 2016).
  • Polymer Science:

    • Schmatloch et al. (2002) synthesized water-soluble coordination polymers using bis(2,2:6,2-terpyrid-4'-yl) diethylene glycol. These polymers exhibit properties like high-temperature stability and the ability to form larger ring structures or linear coordination polymers (Schmatloch et al., 2002).
  • Inclusion Complexation with Organic Dyes:

    • Zhao et al. (2010) synthesized bis(β-cyclodextrin)s linked with diethylene glycol and studied their inclusion complexation with various organic dyes. These compounds showed enhanced molecular binding ability, highlighting their potential in applications requiring molecular recognition and binding (Zhao et al., 2010).
  • Material Science and Luminescence Studies:

    • Wang et al. (2014) investigated Cd(II)-MOFs (Metal-Organic Frameworks) incorporating diethylene glycol ether-bridging ligands. These frameworks showed reversible adsorption capabilities and guest-dependent luminescent properties, indicating their potential in separation processes and sensing applications (Wang et al., 2014).

Safety And Hazards

Diethylene Glycol Bis(p-toluenesulfonate) is considered hazardous. It causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or if skin irritation occurs .

properties

IUPAC Name

2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O7S2/c1-15-3-7-17(8-4-15)26(19,20)24-13-11-23-12-14-25-27(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVPNTJBGPQTFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996114
Record name Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate)
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Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethylene Glycol Bis(p-toluenesulfonate)

CAS RN

7460-82-4
Record name Ethanol, 2,2′-oxybis-, 1,1′-bis(4-methylbenzenesulfonate)
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Record name Diethylene glycol ditosylate
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Record name Oxydi(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate)
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Record name Diethylene Glycol Bis(p-toluenesulfonate)
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Record name DIETHYLENE GLYCOL DITOSYLATE
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Synthesis routes and methods

Procedure details

A 500 mL eggplant-shaped flask was charged with diethylene glycol 13 (15.0 mL, 155 mmol) and pyridine (300 mL), and p-toluenesulfonyl chloride (68.0 g, 351 mmol) was gradually added thereto in an ice bath. The mixture was stirred for 4 hours in the ice bath. Thereafter, a 1-L Erlenmeyer flask containing ice was charged with the reaction solution, and a concentrated hydrochloric acid (220 mL) was added thereto in the ice bath to adjust its pH to 4. The reaction mixture was subjected to suction filtration, and thereafter the residue was dissolved in chloroform. The mixture obtained was dried over anhydrous magnesium sulfate and concentrated, to give a product 12 (54.4 g, 131 mmol) in the form of a white solid (yield: 85%).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
220 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
32
Citations
NG Luk'yanenko, SS Basok, EY Kulygina… - Russian Journal of …, 2012 - Springer
A procedure has been proposed for the synthesis of monoazacrown ethers by reaction of N-benzyldiethanolamine with oligo(ethylene glycol) bis-p-toluenesulfonates in a two-phase …
Number of citations: 13 link.springer.com
H Maeda, S Furuyoshi, Y Nakatsuji… - Bulletin of the Chemical …, 1983 - journal.csj.jp
Facile syntheses of di- and triaza crown ethers by in tramolecular cyclization of oligoethylene glycols containing two or three imino groups or by their intermolecular cyclization with …
Number of citations: 27 www.journal.csj.jp
AA Ibrahim, M Matsumoto, Y Miyahara… - Journal of …, 1998 - Wiley Online Library
Cyclizations of 13-16 were effected by reaction with 37% formalin in the presence of concentrated hydrochloric acid under moderately dilute conditions in ethanol at room temperature …
Number of citations: 24 onlinelibrary.wiley.com
R Kato, Y Morisaki, Y Chujo - Asian Journal of Organic …, 2015 - Wiley Online Library
Synthetic routes to enantiopure P‐stereogenic tetraphosphacrowns, containing four chiral phosphorus atoms, using a P‐stereogenic secondary bisphosphine are reported. 18‐…
Number of citations: 5 onlinelibrary.wiley.com
PL Anelli, F Montanari, S Quici, G Ciani… - The Journal of Organic …, 1988 - ACS Publications
Sodium perchlorate complexes 2 of lipophilic macrotricyclic receptors 1 were obtained in high yieldby following a synthetic route in which sodium cation acts as the templating agent in …
Number of citations: 42 pubs.acs.org
JAH Inkster, S Zhang, V Akurathi, A Belanger… - …, 2017 - pubs.rsc.org
New chemical and radiochemical syntheses are described for the preparation of [18F]Rho6G-DEG-F, an 18F-labeled analogue of the fluorescent dye rhodamine 6G, which has shown …
Number of citations: 6 pubs.rsc.org
K Naemura, K Nishioka, K Ogasahara… - Tetrahedron …, 1998 - Elsevier
Homochiral crown ether (S,S)-1 containing 1-naphthyl groups as chiral barriers together with the phenol moiety was prepared by using (S)-3 as a chiral subunit which was resolved in …
Number of citations: 48 www.sciencedirect.com
Y Matsuura, M Asami, S Ito - New Journal of Chemistry, 2022 - pubs.rsc.org
A chiral cation sensor comprising two pyrene rings and a diethylene glycol linker has been developed and utilized to detect Al3+ and Cu2+ ions based on differences in circular …
Number of citations: 3 pubs.rsc.org
K Kikuchi, A Sumida, H Imoto… - European Journal of …, 2021 - Wiley Online Library
Metallacrown ethers have functionality due to the incorporated metals as well as a host cavity. In this work, a novel class of enchained‐type metallacrown ethers were developed by …
X Yan, H Liu, X Wang, S Liu, D Zhao, Z Tang… - … of Photochemistry and …, 2020 - Elsevier
Two tetracene derivatives with PEG group of different lengths (PhTc-PEG-1 with short PEG chain and PhTc-PEG-2 with long PEG chain) have been synthesized and fabricated into …
Number of citations: 3 www.sciencedirect.com

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